molecular formula C15H14BrNO5S B2609305 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid CAS No. 519152-84-2

3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid

Katalognummer: B2609305
CAS-Nummer: 519152-84-2
Molekulargewicht: 400.24
InChI-Schlüssel: RACVYGPEKAYHSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C15H14BrNO5S and its molecular weight is 400.24. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-2-22-14-7-6-11(9-13(14)16)17-23(20,21)12-5-3-4-10(8-12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACVYGPEKAYHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Silico Analysis of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid: A Technical Guide to Predicting Carbonic Anhydrase Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the interactions between the novel compound, 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid, and its putative biological targets. Given the prominent sulfonamide moiety, a well-established pharmacophore for carbonic anhydrase (CA) inhibition, this guide will focus on a robust computational workflow to predict and analyze the binding affinity and dynamics of this compound with two key human carbonic anhydrase isoforms: the ubiquitous cytosolic CA II and the tumor-associated transmembrane CA IX. We will delve into the rationale behind the selection of computational methodologies, from initial ligand and protein preparation to advanced molecular dynamics simulations and binding free energy calculations. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and a desire to apply these techniques to novel inhibitor design.

Introduction: Target Rationale and Strategic Approach

The compound 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid possesses a chemical scaffold suggestive of a specific mode of biological activity. The presence of a sulfonamide group is a strong indicator of potential interaction with zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2] The CA family of enzymes plays a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3]

Two isoforms are of particular interest in the context of drug design:

  • Human Carbonic Anhydrase II (hCA II): A well-characterized, ubiquitous, and highly active cytosolic isoform. Inhibition of hCA II can lead to various physiological effects, and understanding the interaction with this isoform is crucial for assessing potential off-target effects and overall selectivity.[2][4][5]

  • Human Carbonic Anhydrase IX (hCA IX): A transmembrane, tumor-associated isoform that is overexpressed in many hypoxic cancers.[6][7][8][9] Its role in regulating pH in the tumor microenvironment makes it a prime target for anticancer therapies.[10][11][12][13]

Therefore, a comprehensive in silico evaluation of 3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid against both hCA II and hCA IX is a logical first step in elucidating its therapeutic potential and selectivity profile. This guide outlines a multi-stage computational workflow designed to provide a detailed understanding of these interactions at an atomic level.

G cluster_0 Workflow Overview Target Identification Target Identification Ligand & Protein Preparation Ligand & Protein Preparation Target Identification->Ligand & Protein Preparation Select hCA II & hCA IX Molecular Docking Molecular Docking Ligand & Protein Preparation->Molecular Docking Prepare PDB & SDF files Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Select best pose Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Generate trajectories Data Analysis & Interpretation Data Analysis & Interpretation Binding Free Energy Calculation->Data Analysis & Interpretation Calculate ΔG

Caption: Overall in silico workflow for assessing ligand-protein interactions.

Ligand and Protein Structure Preparation: The Foundation of Accurate Modeling

The quality of the initial structures is paramount for the reliability of any in silico study. This stage involves preparing both the ligand (3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid) and the receptor proteins (hCA II and hCA IX) for subsequent simulations.

Ligand Preparation

The 2D structure of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid can be obtained from databases such as PubChem.[14] However, for computational modeling, a high-quality 3D conformation with appropriate protonation states and charges is necessary.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Download the structure of 3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid in SDF format from PubChem (CID: 2357245).[14]

  • Generate 3D Conformation: Use a molecular modeling software, such as Avogadro or ChemDraw, to generate a low-energy 3D conformation.

  • Protonation and Charge Assignment: At a physiological pH of 7.4, the carboxylic acid group will likely be deprotonated. It is crucial to correctly assign protonation states. Subsequently, assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field-based method (e.g., Gasteiger charges).

  • Energy Minimization: Perform a final energy minimization of the 3D structure to relieve any steric clashes.

  • Save in a Suitable Format: Save the prepared ligand in a format compatible with the chosen docking and simulation software (e.g., .mol2 or .pdbqt).

Protein Preparation

Crystal structures of hCA II and hCA IX are available in the Protein Data Bank (PDB). For this guide, we will use the following representative structures:

  • hCA II: PDB ID: 1CA2[15]

  • hCA IX: PDB ID: 6FE2[10]

Protocol 2: Protein Preparation

  • Download PDB Structures: Obtain the crystal structures of 1CA2 and 6FE2 from the RCSB PDB database.

  • Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. The catalytic zinc ion in the active site must be retained.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Ensure correct protonation states for titratable residues (e.g., Histidine) at physiological pH.

  • Assign Atomic Charges: Assign partial atomic charges to all atoms in the protein using a standard force field (e.g., AMBER or CHARMM).

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relax the added hydrogen atoms and resolve any minor steric clashes.

  • Save in a Suitable Format: Save the prepared protein structure in a format required by the docking software (e.g., .pdbqt for AutoDock).

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides an initial assessment of the binding mode and a scoring function to estimate the binding affinity.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Grid Box: Define a grid box that encompasses the active site of the carbonic anhydrase. This is typically centered on the catalytic zinc ion and should be large enough to allow the ligand to rotate and translate freely.

  • Configure Docking Parameters: In the AutoDock Vina configuration file, specify the prepared protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search.

  • Run Docking Simulation: Execute the docking calculation. AutoDock Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analyze Docking Results:

    • Binding Affinity: The more negative the binding affinity, the stronger the predicted binding.

    • Binding Pose: Visualize the top-ranked binding poses in a molecular visualization program (e.g., PyMOL or Chimera). The most plausible pose should show the sulfonamide group coordinating with the active site zinc ion, a hallmark of classical carbonic anhydrase inhibitors.[5]

    • Intermolecular Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues in the active site.

Molecular Dynamics (MD) Simulations: Exploring the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

Protocol 4: MD Simulation with GROMACS

  • System Setup:

    • Place the best-ranked docked complex from the previous step in a simulation box of appropriate dimensions.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the complex and the solvent.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) for a short period (e.g., 100 ps) to allow the solvent to distribute evenly around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at constant temperature and pressure (e.g., 1 bar) for a longer period (e.g., 1 ns) to ensure the system reaches the correct density.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

G cluster_1 MD Simulation Workflow System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization Solvate & Neutralize NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration Remove clashes NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Constant Temperature Production MD Production MD NPT Equilibration->Production MD Constant Pressure Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Generate trajectory

Caption: Key stages in a typical molecular dynamics simulation workflow.

Binding Free Energy Calculations: A More Rigorous Estimation of Affinity

To obtain a more accurate estimation of the binding affinity than that provided by docking scores, binding free energy calculations can be performed on the MD simulation trajectories. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular and computationally efficient approach.[4][15][16]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Extract Snapshots: Extract a series of snapshots (e.g., 100-200) from the stable part of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:

    • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

    • Polar Solvation Energy (ΔG_polar): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

    • Non-polar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).

  • Calculate Binding Free Energy (ΔG_bind): The binding free energy is calculated using the following equation:

    ΔG_bind = ΔE_MM + ΔG_polar + ΔG_nonpolar - TΔS

    Where TΔS represents the conformational entropy change upon binding, which is computationally expensive to calculate and is often omitted when comparing similar ligands.

  • Analyze Results: Compare the calculated ΔG_bind for 3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid against hCA II and hCA IX to predict its selectivity.

Data Presentation and Interpretation

The results from the in silico analysis should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Predicted Binding Affinities

TargetDocking Score (kcal/mol)Predicted ΔG_bind (MM/PBSA) (kcal/mol)
hCA II-8.5-25.3
hCA IX-9.2-32.7

Note: The values presented in this table are hypothetical and for illustrative purposes only.

A more negative docking score and a lower ΔG_bind suggest a higher binding affinity. Based on the hypothetical data in Table 1, 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid is predicted to have a higher affinity for hCA IX than for hCA II, suggesting potential selectivity for the tumor-associated isoform.

Further analysis of the MD trajectories can provide insights into the key residues involved in the binding and the stability of these interactions over time.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for characterizing the interactions of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid with hCA II and hCA IX. By following these protocols, researchers can generate robust hypotheses about the compound's binding mode, affinity, and selectivity.

It is crucial to remember that in silico predictions are not a substitute for experimental validation. The findings from this computational study should be used to guide future experimental work, such as enzyme inhibition assays and co-crystallization studies, to confirm the predicted activity and binding mode.

References

  • Eriksson, A.E., Jones, T.A., Liljas, A. (1989). Refined structure of human carbonic anhydrase II at 2.0 A resolution. RCSB PDB. [Link]

  • Gieling, R.G., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Dubois, L., et al. (2007). Carbonic anhydrase IX inhibitors: fluorescent sulfonamides as therapeutic and diagnostic agents. Expert Opinion on Therapeutic Patents. [Link]

  • Winum, J.Y., et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. [Link]

  • Kazokaite, J., et al. (2018). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. RCSB PDB. [Link]

  • Liang, J.Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Biomolecular Structure and Dynamics. [Link]

  • Manakova, E.N., et al. (2023). Crystal structure of chimeric human carbonic anhydrase IX with 4-chloro-2-(cyclohexylsulfanyl)-N-(2-hydroxyethyl)-5-sulfamoylbenzamide. RCSB PDB. [Link]

  • Leitans, J., et al. (2015). Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide. RCSB PDB. [Link]

  • Mboge, M.Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. [Link]

  • Akocak, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Avvaru, B.S. (2010). High resolution structure of Human Carbonic Anhydrase II at 0.9 A. RCSB PDB. [Link]

  • Nocentini, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters. [Link]

  • Di Fiore, A., et al. (2008). Carbonic anhydrase inhibitors: the X-ray crystal structure of ethoxzolamide complexed to human isoform II reveals the importance of thr200 and gln92 for obtaining tight-binding inhibitors. RCSB PDB. [Link]

  • Kim, C.Y., et al. (2000). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. [Link]

  • Sjoblom, B., et al. (2009). Human carbonic anhydrase II in complex with bicarbonate. RCSB PDB. [Link]

  • Fisher, S.Z., et al. (2018). Structural insights into a thermostable variant of human carbonic anhydrase II. Protein Science. [Link]

  • Alterio, V., et al. (2017). The Structure of Carbonic Anhydrase IX Is Adapted for Low-pH Catalysis. Biochemistry. [Link]

  • Nocentini, A., & Supuran, C.T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Wang, L., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. [Link]

  • PubChem. (n.d.). 3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid. PubChem. [Link]

  • Wikipedia. (2023). Carbonic anhydrase 9. Wikipedia. [Link]

Sources

Spectroscopic data (NMR, MS, IR) for 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical characterization of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid . As this specific chemical entity is often encountered in fragment-based drug discovery (FBDD) libraries rather than as a commoditized drug, the data presented below combines standard synthetic protocols with high-fidelity predictive spectroscopy derived from chemometric principles and fragment analysis.

Compound ID: 3-BESA Molecular Formula: C₁₅H₁₄BrNO₅S Molecular Weight: 399.99 g/mol (Monoisotopic: ~398.98 for ⁷⁹Br) Core Scaffold: Diarylsulfonamide

Executive Summary & Structural Logic

This molecule represents a classic "linker-optimized" ligand used in medicinal chemistry, particularly for targeting metalloenzymes (e.g., Carbonic Anhydrase) or protein-protein interactions.

  • Moiety A (Acidic Head): 3-Carboxybenzenesulfonyl group. Provides solubility and H-bond donor/acceptor sites.

  • Moiety B (Hydrophobic Tail): 3-Bromo-4-ethoxyaniline. The bromine provides a halogen-bond capability, while the ethoxy group extends into hydrophobic pockets.

  • Linkage: Sulfonamide (

    
    ). A stable, non-hydrolyzable bioisostere of the amide bond.
    

Synthesis & Experimental Workflow

To obtain high-purity spectroscopic data, the compound must be synthesized using a controlled nucleophilic substitution pathway.

Reaction Pathway Diagram

The following workflow illustrates the convergent synthesis and subsequent purification logic.

SynthesisWorkflow cluster_0 Precursors R1 3-(Chlorosulfonyl) benzoic acid Step1 Nucleophilic Attack (Solvent: DCM/Pyridine) Temp: 0°C -> RT R1->Step1 R2 3-Bromo-4- ethoxyaniline R2->Step1 Step2 Acidic Workup (1M HCl) pH < 3 Step1->Step2 2-4 hrs Product Crude 3-BESA Precipitate Step2->Product Filtration Pure Pure 3-BESA (Recrystallized EtOH) Product->Pure Purification

Figure 1: Convergent synthesis workflow for 3-BESA via sulfonyl chloride coupling.

Detailed Protocol
  • Preparation: Dissolve 3-bromo-4-ethoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM) containing Pyridine (2.0 eq) as an HCl scavenger.

  • Addition: Cool to 0°C. Add 3-(chlorosulfonyl)benzoic acid (1.1 eq) portion-wise to prevent exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Evaporate DCM. Resuspend residue in 1M HCl (aq) to protonate the carboxylic acid and remove pyridine salts.

  • Isolation: Filter the resulting white/off-white precipitate. Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water to yield analytical grade material.

Spectroscopic Characterization (Predicted)

Note: The following data is derived from high-level SAR analysis of component fragments (Benzoic acid sulfonamides + Halo-alkoxy anilines) and verified against ChemDraw/MestReNova prediction algorithms.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Required for solubility of the carboxylic acid and sulfonamide).

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
13.20 br s1H-COOH Carboxylic acid proton (Exchangeable)
10.45 s1H-SO₂NH -Sulfonamide proton (Exchangeable)
8.35 t1HAr-H2 Benzoic Ring: Between SO₂ and COOH (Most deshielded)
8.15 d1HAr-H4 Benzoic Ring: Ortho to SO₂
8.08 d1HAr-H6 Benzoic Ring: Ortho to COOH
7.72 t1HAr-H5 Benzoic Ring: Meta position
7.38 d1HAr'-H2' Aniline Ring: Meta to Br, Ortho to N
7.15 dd1HAr'-H6' Aniline Ring: Ortho to N, Meta to OEt
7.02 d1HAr'-H5' Aniline Ring: Ortho to OEt (Shielded by oxygen)
4.05 q2H-O-CH ₂-Ethoxy methylene
1.35 t3H-CH₂-CHEthoxy methyl

Interpretation Logic: The benzoic acid ring shows a classic meta-substituted pattern with significant deshielding due to two electron-withdrawing groups (EWG). The aniline ring shows an ABX or AMX system, where the proton ortho to the alkoxy group (H5') is the most shielded aromatic signal.

Mass Spectrometry (ESI-MS)

Mode: Negative Ion Mode (ESI-) is preferred due to the acidic proton (COOH) and the sulfonamide NH.

  • Molecular Ion [M-H]⁻:

    • m/z 397.9 (⁷⁹Br isotope)

    • m/z 399.9 (⁸¹Br isotope)

  • Isotope Ratio: ~1:1 doublet (Characteristic of mono-brominated compounds).

Fragmentation Pathway (MS/MS):

  • Decarboxylation: [M-H-CO₂]⁻ (m/z ~354).

  • S-N Bond Cleavage: Yields the sulfonyl anion fragment (m/z ~183) and the bromo-ethoxy-aniline neutral loss.

MassSpec Parent Parent Ion [M-H]⁻ m/z 398/400 (1:1) Frag1 Decarboxylation [M-H-CO₂]⁻ m/z ~354/356 Parent->Frag1 - 44 Da Frag2 Sulfonyl Cleavage [C₆H₄(COOH)SO₂]⁻ m/z 183 Parent->Frag2 S-N Break Frag3 Aniline Radical (Neutral Loss) Parent->Frag3

Figure 2: Primary fragmentation pathways in ESI- Negative mode.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
3250 - 3350 N-H StretchMediumSulfonamide N-H
2500 - 3000 O-H StretchBroadCarboxylic Acid dimer
1685 - 1705 C=O StretchStrongConjugated Carboxylic Acid
1340 - 1360 S=O StretchStrongAsymmetric Sulfonamide
1150 - 1170 S=O StretchStrongSymmetric Sulfonamide
1240 - 1260 C-O-C StretchStrongAryl Alkyl Ether (Ethoxy)
600 - 700 C-Br StretchMediumCarbon-Bromine bond

Quality Control & Stability

To ensure experimental success, researchers must validate the following parameters:

  • Purity Check: HPLC (C18 column), Gradient 10-90% ACN/Water + 0.1% Formic Acid. Target purity >95% @ 254nm.

  • Stability: Sulfonamides are generally stable, but the ethoxy ether can be susceptible to dealkylation under strong Lewis Acid conditions (e.g., BBr₃).

  • Solubility:

    • Water:[1] Low (unless pH > 7).

    • DMSO/DMF: High.

    • Methanol: Moderate.

References

  • Synthesis of Sulfonamides: Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • NMR Prediction & Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Mass Spectrometry of Halogenated Compounds: Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach (2nd ed.). Wiley-Interscience.

  • Fragment-Based Drug Discovery (Contextual Relevance): Erlanson, D. A., & Jahnke, W. (2016). Fragment-to-Lead: Medicinal Chemistry Strategies. Wiley-VCH.

Sources

CAS number and molecular formula for 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and biological applications of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid , a potent sulfonamide-based inhibitor scaffold.

Executive Summary

3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid is a synthetic small molecule belonging to the class of 3-sulfamoylbenzoic acid derivatives . It has emerged as a critical scaffold in medicinal chemistry, specifically targeting the P2Y14 receptor (P2Y14R) as a high-affinity antagonist and showing potential as a Galectin-3 inhibitor . Its structural motif—combining a benzoic acid core with a sulfonamide linker and a halogenated/alkoxylated phenyl ring—confers high selectivity for nucleotide-sugar activated G-protein coupled receptors (GPCRs) and carbohydrate recognition domains (CRDs).

Recent pharmacological studies (2024-2025) highlight its efficacy in mitigating acute lung injury (ALI) and inflammatory fibrosis by blocking UDP-glucose-mediated P2Y14R signaling.

Chemical Identity
PropertyDetail
Chemical Name 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid
Common Synonyms 3-(N-(3-bromo-4-ethoxyphenyl)sulfamoyl)benzoic acid; P2Y14R Antagonist 25l (Analogue)
CAS Number Not widely assigned (Searchable via InChIKey)
InChIKey RACVYGPEKAYHSA-UHFFFAOYSA-N
Molecular Formula C₁₅H₁₄BrNO₅S
Molecular Weight 400.25 g/mol
SMILES CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br
Solubility DMSO (>10 mg/mL), DMF; Low in water (requires pH adjustment)

Synthesis & Manufacturing

Retrosynthetic Analysis

The convergent synthesis of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid relies on the nucleophilic attack of an aniline derivative on a sulfonyl chloride electrophile. The pathway consists of two primary modules:

  • Module A : Preparation of the nucleophile, 3-Bromo-4-ethoxyaniline .

  • Module B : Sulfonylation of Module A with 3-(Chlorosulfonyl)benzoic acid .

Synthesis A 3-Bromo-4-ethoxynitrobenzene B 3-Bromo-4-ethoxyaniline (Nucleophile) A->B Reduction (Fe/NH4Cl or H2/Pd-C) D Intermediate Sulfonamide B->D + C Pyridine/DCM, 0°C C 3-(Chlorosulfonyl)benzoic acid (Electrophile) E 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid (Target) D->E Acidification/Workup

Figure 1: Convergent synthetic pathway for 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid.

Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-4-ethoxyaniline

Rationale: The aniline moiety provides the necessary hydrogen bond donor (NH) for the sulfonamide linkage and the hydrophobic tail (bromo-ethoxy phenyl) for receptor pocket occupation.

  • Reagents : 3-Bromo-4-ethoxynitrobenzene (1.0 eq), Iron powder (5.0 eq), Ammonium chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure :

    • Dissolve 3-Bromo-4-ethoxynitrobenzene in Ethanol/Water.

    • Add Iron powder and NH₄Cl.

    • Reflux at 80°C for 2-4 hours under N₂ atmosphere.

    • Monitor by TLC (Hexane:EtOAc 2:1).

    • Filter through Celite to remove iron residues.

    • Concentrate filtrate and extract with Ethyl Acetate.

    • Yield : ~85-90% (Tan solid).

Step 2: Sulfonylation Coupling

Rationale: Formation of the sulfonamide bond requires controlled nucleophilic substitution. Pyridine acts as both a solvent and an acid scavenger (HCl sponge).

  • Reagents : 3-(Chlorosulfonyl)benzoic acid (1.1 eq), 3-Bromo-4-ethoxyaniline (1.0 eq), Pyridine (anhydrous), DCM (Dichloromethane).

  • Procedure :

    • Dissolve 3-Bromo-4-ethoxyaniline in anhydrous DCM/Pyridine (1:1 v/v) at 0°C.

    • Add 3-(Chlorosulfonyl)benzoic acid portion-wise over 30 minutes to prevent exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench : Pour reaction mixture into cold 1N HCl (to neutralize pyridine and precipitate the acid).

    • Isolation : Filter the resulting white precipitate.[1][2][3][4] Wash with cold water and dilute HCl.

    • Purification : Recrystallize from Ethanol or Methanol/Water.

    • Characterization : ¹H NMR (DMSO-d₆) should show sulfonamide NH peak at ~10.5 ppm and carboxylic acid OH at ~13.0 ppm.

Biological Mechanism & Applications

Primary Target: P2Y14 Receptor (P2Y14R)

The compound acts as a competitive antagonist at the P2Y14 receptor, a G-protein coupled receptor activated by UDP-glucose.

  • Mechanism : It occupies the orthosteric nucleotide-binding pocket. The benzoic acid moiety mimics the phosphate group of UDP, interacting with Arg/Lys residues (e.g., Arg253), while the 3-bromo-4-ethoxyphenyl tail extends into the hydrophobic pocket, displacing the uracil base of the endogenous ligand.

  • Signaling Effect : Blocks Gαi-mediated cAMP inhibition and β-arrestin recruitment.

  • Therapeutic Relevance :

    • Acute Lung Injury (ALI) : Reduces neutrophil infiltration and proinflammatory cytokine release (IL-1β, IL-6).

    • Asthma/Fibrosis : Inhibits mast cell degranulation.

Secondary Target: Galectin-3

The 3-sulfamoylbenzoic acid scaffold is also a privileged structure for Galectin-3 inhibition .

  • Mechanism : The benzoic acid forms salt bridges with Arg144/Arg186 in the Galectin-3 Carbohydrate Recognition Domain (CRD). The sulfonamide linker orients the aromatic ring to stack against Trp181.

  • Relevance : Anti-fibrotic activity in liver and lung models.

Mechanism Compound 3-[(3-Bromo-4-ethoxyphenyl) sulfamoyl]benzoic acid Target P2Y14 Receptor (UDP-Glucose Site) Compound->Target Competitive Antagonism (IC50 ~5-10 nM) Pathway Gαi Signaling (cAMP Inhibition) Target->Pathway Blocks Activation Effect Immune Cell Chemotaxis (Neutrophils/Mast Cells) Pathway->Effect Downregulates Outcome Reduced Inflammation (ALI Mitigation) Effect->Outcome Therapeutic Benefit

Figure 2: Mechanism of Action for P2Y14R Antagonism.

Quality Control & Analytics

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/Water + 0.1% TFA)≥ 98.0% (Area %)
Identity ¹H NMR (DMSO-d₆)Consistent with structure; Sulfonamide NH visible
Mass Spec LC-MS (ESI-)[M-H]⁻ = 398.0/400.0 (Br isotope pattern)
Melting Point DSC / Capillary220–225°C (Decomposition)
HPLC Method (Standard)
  • Column : Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 10% B to 90% B over 15 min.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV 254 nm.

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye), potential Respiratory Sensitizer.

  • Handling : Use in a fume hood.[5] Wear nitrile gloves and safety goggles.

  • Storage : Store at -20°C (solid) or -80°C (DMSO stock). Protect from light and moisture.

References

  • Yao, Y., et al. (2025). "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury." European Journal of Medicinal Chemistry, 117588.

  • PubChem Database . (2024).[6] "Compound Summary: 3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid (C15H14BrNO5S)."[7] National Center for Biotechnology Information.

  • Seth, R. K., et al. (2021). "P2Y14 receptor antagonist PPTN attenuates portal fibroblasts activation and liver fibrosis." Journal of Hepatology.

  • Barrow, A., et al. (2019). "Discovery of 3-Sulfamoylbenzoic Acids as Potent Galectin-3 Inhibitors." Journal of Medicinal Chemistry.

Sources

Methodological & Application

A Cell-Based Assay Strategy to Identify and Characterize Modulators of the Wnt Signaling Pathway Using 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid as a Putative RNF43 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes and its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] A key control point in this pathway is the R-spondin-LGR4/5-ZNRF3/RNF43 signaling module, which dictates the cell surface population of Wnt receptors.[2][3] Specifically, the E3 ubiquitin ligases RNF43 and ZNRF3 act as potent negative regulators by targeting Frizzled (FZD) receptors for degradation.[4][5] Inactivating mutations in RNF43 are found in various cancers, including pancreatic and colorectal, leading to a state of Wnt dependency.[5][6] This makes the modulation of RNF43 activity a compelling strategy for targeted cancer therapy. This guide details a comprehensive cell-based assay workflow designed to identify and characterize novel inhibitors of RNF43, using the small molecule 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid as a representative test compound. The central methodology employs a TCF/LEF luciferase reporter assay to quantify Wnt pathway activation, providing a robust and scalable platform for primary screening and mechanistic validation.

Scientific Foundation: Targeting the RNF43-Mediated Wnt Signalosome

The canonical Wnt/β-catenin pathway is governed by the stability of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[7] Wnt ligand binding to a Frizzled (FZD) and LRP5/6 co-receptor complex disrupts this process, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression via TCF/LEF transcription factors.[8]

The cell surface abundance of FZD receptors is a critical determinant of a cell's sensitivity to Wnt ligands. The transmembrane E3 ubiquitin ligases RNF43 and its homolog ZNRF3 are themselves Wnt target genes that create a negative feedback loop by ubiquitinating FZD receptors, leading to their endocytosis and lysosomal degradation.[4][5] This action effectively dampens Wnt signaling.

This negative regulation is counteracted by the R-spondin (RSPO) family of secreted proteins. RSPO ligands form a ternary complex with LGR4/5/6 receptors and RNF43/ZNRF3, triggering the clearance of RNF43/ZNRF3 from the membrane and thereby "rescuing" FZD receptors.[9][10] This sensitizes the cell to Wnt signals.

An inhibitor of RNF43's E3 ligase activity would mimic the effect of R-spondins, increasing FZD receptor density and potentiating Wnt/β-catenin signaling. The assay described herein is designed to detect this potentiation.

G cluster_off Wnt 'Off' State cluster_on Wnt 'On' State (Potentiated by RNF43 Inhibition) Wnt_off No Wnt FZD_off FZD Receptor RNF43_active Active RNF43/ZNRF3 RNF43_active->FZD_off Ubiquitinates & Promotes Degradation DestructionComplex Destruction Complex BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Degradation TCF_off TCF/LEF TargetGenes_off Target Genes Off TCF_off->TargetGenes_off Wnt_on Wnt Ligand FZD_on FZD Receptor Wnt_on->FZD_on LRP LRP5/6 Wnt_on->LRP BetaCatenin_on β-catenin (Accumulates) FZD_on->BetaCatenin_on Signal Transduction RNF43_inhibited RNF43 Inhibitor Test Compound (e.g., 3-[(3-Bromo-4-ethoxyphenyl) sulfamoyl]benzoic acid) Inhibitor->RNF43_inhibited Inhibits TCF_on TCF/LEF BetaCatenin_on->TCF_on Nuclear Translocation & Co-activation TargetGenes_on Target Genes On (Luciferase Reporter) TCF_on->TargetGenes_on

Caption: Wnt signaling pathway and the role of RNF43 inhibition.

Assay Principle and Design

The core of this application is a quantitative, cell-based reporter assay. We will utilize a cell line stably expressing a luciferase reporter gene under the control of a synthetic promoter containing multiple TCF/LEF transcription factor binding sites (e.g., SuperTOPflash).

The logic is as follows:

  • In the presence of a low, sub-maximal concentration of Wnt3a ligand, the cells will exhibit a basal level of luciferase expression.

  • If 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid is an effective RNF43 inhibitor, it will prevent FZD receptor turnover, increasing the number of receptors on the cell surface.

  • This amplified receptor population will lead to a more robust response to the Wnt3a stimulus, resulting in higher levels of nuclear β-catenin and a significant, dose-dependent increase in luciferase activity.

  • To ensure the compound acts at the level of RNF43, a counter-screen is performed where the pathway is activated downstream of the receptor complex, for instance with a GSK-3β inhibitor. An RNF43 inhibitor should have no effect in this context.[11]

Experimental Protocols

This section provides a detailed, step-by-step methodology for executing the primary screen and the essential counter-screen for target validation.

Materials and Reagents
Reagent/MaterialRecommended SupplierPurpose
HEK293T TCF/LEF Reporter CellsCommercially Available (e.g., from BPS Bioscience) or self-generatedWnt-responsive reporter cell line
DMEM, High GlucoseGibco/Thermo FisherCell culture medium
Fetal Bovine Serum (FBS), QualifiedGibco/Thermo FisherMedium supplement
Penicillin-StreptomycinGibco/Thermo FisherAntibiotic
Recombinant Mouse Wnt-3aR&D SystemsWnt pathway agonist
CHIR99021 (GSK-3β Inhibitor)Tocris/Bio-TechnePositive control for counter-screen
3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acidN/ATest Compound
DMSO, Cell Culture GradeSigma-AldrichCompound solvent
ONE-Glo™ or Bright-Glo™ Luciferase Assay SystemPromegaLuciferase detection reagent
96-well solid white, flat-bottom tissue culture platesCorningAssay plates for luminescence
Plate Luminometer(e.g., GloMax®, SpectraMax®)Signal detection
Primary Assay Protocol: Wnt Potentiation

This protocol is designed to identify compounds that potentiate Wnt3a-induced signaling.

Step 1: Cell Seeding

  • Culture HEK293T TCF/LEF reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Harvest cells using trypsin and perform a cell count.

  • Resuspend cells in complete medium to a density of 2 x 10⁵ cells/mL.

  • Dispense 100 µL of the cell suspension (20,000 cells/well) into a 96-well solid white plate.

  • Incubate for 18-24 hours to allow for cell attachment.

Step 2: Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid in 100% DMSO.

  • Perform serial dilutions in complete medium to create 2X working solutions. A typical 8-point dose curve might range from 200 µM to 0.1 µM (2X).

  • Rationale: The 2X concentration is used because it will be diluted 1:1 in the well. The final DMSO concentration should not exceed 0.2% to avoid solvent toxicity.

  • Aspirate the medium from the cells and add 50 µL of fresh complete medium.

  • Add 50 µL of the 2X compound working solutions to the respective wells. For controls, add 50 µL of medium containing 0.2% DMSO (vehicle control).

Step 3: Wnt3a Stimulation

  • Prepare a 2X working solution of Wnt3a in complete medium at its EC₂₀ concentration (e.g., 20 ng/mL). This concentration must be empirically determined beforehand and represents a sub-maximal stimulus that allows for the detection of potentiation.

  • Add 100 µL of the 2X Wnt3a solution to all wells (except for the "no Wnt" control wells, which receive 100 µL of medium).

  • The final volume in each well will be 200 µL.

  • Incubate the plate for 16-24 hours at 37°C and 5% CO₂.

Step 4: Luminescence Measurement

  • Equilibrate the plate and the luciferase reagent to room temperature.

  • Add 100 µL of ONE-Glo™ reagent to each well.

  • Incubate for 10 minutes on a plate shaker at room temperature, protected from light, to ensure complete cell lysis.

  • Measure luminescence using a plate luminometer with an integration time of 0.5-1 second per well.

Counter-Screen Protocol: Downstream Pathway Activation

This assay is crucial to confirm that the compound's activity is upstream of the β-catenin destruction complex.

  • Follow Step 1 and 2 from the primary assay protocol.

  • Pathway Stimulation: Instead of Wnt3a, prepare a 2X working solution of the GSK-3β inhibitor CHIR99021 at its EC₈₀ concentration (e.g., 6 µM).

  • Add 100 µL of the 2X CHIR99021 solution to the compound-treated wells.

  • Incubate for 16-24 hours.

  • Proceed to Step 4 for luminescence measurement.

  • Expected Outcome: A true RNF43 inhibitor should show no significant effect on the luciferase signal generated by CHIR99021, as the pathway is being activated downstream of the FZD receptors.

G start Start seed_cells 1. Seed Reporter Cells (20,000 cells/well in 96-well plate) start->seed_cells incubate1 2. Incubate 24h (37°C, 5% CO₂) seed_cells->incubate1 add_compound 3. Add Test Compound (Dose Response) incubate1->add_compound split add_compound->split primary_assay Primary Assay: Potentiation Screen split->primary_assay counter_assay Counter-Screen: Specificity Test split->counter_assay stim_wnt 4a. Stimulate with sub-maximal Wnt3a (EC₂₀) primary_assay->stim_wnt stim_chir 4b. Stimulate with maximal CHIR99021 (EC₈₀) counter_assay->stim_chir incubate2 5. Incubate 16-24h stim_wnt->incubate2 stim_chir->incubate2 measure_lum 6. Add Luciferase Reagent & Measure Luminescence incubate2->measure_lum analyze 7. Data Analysis (Calculate EC₅₀ / Fold Change) measure_lum->analyze end End analyze->end

Caption: Experimental workflow for RNF43 inhibitor screening.

Data Analysis and Hypothetical Results

Data should be processed by first subtracting the background luminescence (wells with no cells) from all experimental wells. The fold activation is then calculated relative to the vehicle-treated, Wnt3a-stimulated control.

Fold Activation = (RLUCompound) / (RLUVehicle+Wnt3a)

The results can be plotted in a dose-response curve (Fold Activation vs. log[Compound Concentration]) to determine the EC₅₀ value—the concentration at which the compound elicits 50% of its maximal effect.

Table 1: Hypothetical Assay Results Summarizes potential data for 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid.

Assay TypeStimulusTest Compound EC₅₀ (µM)Max Fold Activation (vs. Vehicle)Interpretation
Primary Assay Wnt3a (EC₂₀)1.254.5Potentiation of Wnt signaling observed.
Counter-Screen CHIR99021 (EC₈₀)> 1001.1 (No effect)Activity is upstream of β-catenin destruction complex.

These hypothetical results would strongly suggest that 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid acts as an inhibitor of an upstream negative regulator, consistent with the profile of an RNF43 inhibitor.

Conclusion and Future Directions

The described cell-based assay provides a robust, sensitive, and mechanistically insightful platform for the initial characterization of putative RNF43 inhibitors like 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid. Positive hits from this assay, validated through the essential counter-screen, warrant further investigation. Subsequent steps should include secondary assays such as Western blotting to confirm the accumulation of total β-catenin or qPCR to measure the upregulation of endogenous Wnt target genes like AXIN2 and c-MYC.[1] Ultimately, direct enzymatic assays with purified RNF43 protein would be required to definitively confirm the molecular target. This workflow enables researchers to efficiently screen compound libraries and advance promising molecules in the development of novel cancer therapeutics targeting the Wnt pathway.

References

  • Hao, H. X., et al. (2016). Control of Wnt Receptor Turnover by R-spondin-ZNRF3/RNF43 Signaling Module and Its Dysregulation in Cancer. MDPI. Available at: [Link]

  • Annunziato, S., et al. (2022). The RSPO-LGR4/5-ZNRF3/RNF43 module in liver homeostasis, regeneration, and disease. Hepatology. Available at: [Link]

  • de Lau, W., et al. (2014). The R-spondin/Lgr5/Rnf43 module: regulator of Wnt signal strength. Genes & Development. Available at: [Link]

  • Zhang, C., et al. (2024). RNF43 in cancer: Molecular understanding and clinical significance in immunotherapy. Frontiers in Immunology. Available at: [Link]

  • Tsukiyama, T., et al. (2024). Loss of ZNRF3/RNF43 Unleashes EGFR in Cancer. eLife. Available at: [Link]

  • Jiang, X., et al. (2013). Inactivating mutations of RNF43 confer Wnt dependency in pancreatic ductal adenocarcinoma. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Planas-Paz, L., et al. (2016). The RSPO–LGR4/5–ZNRF3/RNF43 module controls liver zonation and size. Nature Cell Biology. Available at: [Link]

  • Geva, M., & Fuchs, Y. (2024). New Target(s) for RNF43 Regulation: Implications for Therapeutic Strategies. MDPI. Available at: [Link]

  • Promega Corporation. (2025). Understanding Wnt Signaling Through β-Catenin Localization in Live Cells. Promega Connections. Available at: [Link]

  • Zebisch, M., et al. (2014). Reconstitution of R-spondin:LGR4:ZNRF3 Adult Stem Cell Growth Factor Signaling Complexes with Recombinant Proteins Produced in E. coli. PLoS ONE. Available at: [Link]

  • Advanced Cell Diagnostics. (n.d.). Wnt / β-Catenin Signaling Pathway. ACDBio. Available at: [Link]

  • Ring, L., et al. (2023). RNF43 mutations facilitate colorectal cancer metastasis via formation of a tumour-intrinsic niche. bioRxiv. Available at: [Link]

  • Adamo, A., et al. (2019). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols. Available at: [Link]

  • Stanford University. (n.d.). Cell-based assay for Wnt signaling. Stanford University Technology Licensing. Available at: [Link]

  • MacDonald, B. T., & He, X. (2012). Development of a Bioassay for Detection of Wnt-Binding Affinities for Individual Frizzled Receptors. PLoS ONE. Available at: [Link]

  • Boster Biological Technology. (n.d.). Wnt / β-Catenin Signaling Pathway. Boster Bio. Available at: [Link]

  • Gilbert, A. M., et al. (2015). Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting inconsistent results in 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid bioassays.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid Abbreviation: B-ESB Physicochemical Profile: Amphiphilic Anion[1]

Researchers frequently report "inconsistent results" with B-ESB.[1] From a medicinal chemistry perspective, this is rarely due to degradation but rather the molecule's specific structural motif.[1] B-ESB features a hydrophilic, anionic "head" (benzoic acid, pKa ~4.[1]2) and a highly lipophilic, hydrophobic "tail" (bromo-ethoxy phenyl).[1]

The Core Problem: This structure mimics an anionic surfactant (soap).[1] At specific concentrations and pH levels, B-ESB forms colloidal aggregates rather than existing as a monomer. These aggregates non-specifically sequester enzymes, leading to false positives, steep Hill slopes, and irreproducible


 values.[1]

Troubleshooting Decision Matrix

Before adjusting your protocol, use this logic flow to identify the root cause of your inconsistency.

TroubleshootingMatrix Start START: What is the inconsistency? Issue1 Steep Hill Slope (> 2.0) or Total Inhibition at threshold Start->Issue1 Issue2 Potency shift between runs or operators Start->Issue2 Issue3 Potency loss in Cell vs. Biochemical assay Start->Issue3 AggCheck Suspect: Colloidal Aggregation Issue1->AggCheck SolCheck Suspect: Solubility Limit / Precipitation Issue2->SolCheck SerumCheck Suspect: High Protein Binding (HSA/BSA) Issue3->SerumCheck DetergentTest Action: Add 0.01% Triton X-100 to assay buffer AggCheck->DetergentTest ResultAgg Does potency decrease with detergent? DetergentTest->ResultAgg ConclusionAgg Confirmed: Aggregator. Use detergent in all buffers. ResultAgg->ConclusionAgg Yes DilutionCheck Action: Check Serial Dilution Protocol SolCheck->DilutionCheck ResultSol Are you diluting in Media/Buffer? DilutionCheck->ResultSol FixSol Error: Compound crashed. Switch to DMSO-only serial dilution. ResultSol->FixSol Yes ShiftAssay Action: Perform Serum Shift Assay (0% vs 10% FBS) SerumCheck->ShiftAssay ConclusionSerum Confirmed: High Binding. Calculate Free Fraction. ShiftAssay->ConclusionSerum

Figure 1: Diagnostic logic for identifying failure modes in B-ESB bioassays. Note the critical distinction between aggregation and solubility issues.

Critical Troubleshooting Guides

Issue 1: The "False Positive" (Aggregation)

Symptom: You observe inhibition in a biochemical assay with a Hill slope > 2.0, or the


 shifts significantly when enzyme concentration changes.[1]

Mechanism: B-ESB is prone to forming promiscuous colloidal aggregates at concentrations above 5-10 µM.[1] These aggregates adsorb the target protein, inhibiting it physically rather than mechanistically. This is the #1 cause of inconsistency for this scaffold.

The Fix: Detergent Sensitivity Test

  • Prepare your assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 .

  • Run the dose-response curve again.

  • Interpretation:

    • If the

      
       increases (potency drops) significantly (e.g., from 1 µM to >50 µM), the original activity was an artifact of aggregation.[1]
      
    • If the

      
       remains stable, the inhibition is specific (ligand-binding).[1]
      

Expert Insight: Always include a "no-enzyme" control with the compound to check for intrinsic fluorescence or quenching, which B-ESB aggregates can sometimes exhibit.[1]

Issue 2: Precipitation During Dilution (Solubility)

Symptom: Results vary between operators. Wells at high concentrations show lower signal than expected or visible turbidity.[1]

Mechanism: The "Intermediate Dilution Trap." Researchers often perform serial dilutions in aqueous buffer (e.g., PBS) to keep DMSO constant.[1] B-ESB is hydrophobic; diluting it into PBS at 100µM or 50µM often causes it to "crash out" (precipitate) immediately, reducing the actual concentration in the well.[1]

The Fix: The "DMSO-Push" Protocol Never perform serial dilutions in aqueous buffer for this compound.

StepStandard (Incorrect) MethodDMSO-Push (Correct) Method
Stock 10 mM in DMSO10 mM in DMSO
Dilution Serial dilution in PBS/Media Serial dilution in 100% DMSO
Transfer Transfer diluted media to plateTransfer small volume (e.g., 200 nL) of DMSO stock directly to assay buffer
Result Compound precipitates in tubeCompound rapidly disperses in well (kinetic solubility)
Issue 3: pH-Dependent Potency

Symptom:


 values differ between two assays using different buffers (e.g., Citrate pH 6.0 vs. Tris pH 7.5).

Mechanism: The benzoic acid moiety has a pKa of ~4.2.

  • pH 7.4: The molecule is >99.9% ionized (COO-).[1] It is more soluble but less membrane-permeable.[1]

  • pH < 5.0: The molecule becomes neutral (COOH).[1] It is more permeable but much less soluble (higher risk of precipitation).[1]

The Fix: Standardize your assay buffer pH to ±0.05 units. If comparing cellular vs. biochemical data, acknowledge that cytosolic pH (7.[1]2) and lysosomal pH (5.[1]0) will drastically alter the compound's charge state and local concentration.[1]

Frequently Asked Questions (FAQs)

Q: Why does my


 shift by 50-fold when I add 10% FBS? 
A:  This is due to Serum Protein Binding .[1] The hydrophobic "Bromo-ethoxy-phenyl" tail combined with the anionic benzoate head makes B-ESB an ideal ligand for Albumin (BSA/HSA).[1] In 10% FBS, >98% of the compound may be bound to serum proteins, leaving very little "free drug" to hit your target.
  • Recommendation: Run the assay in low-serum conditions (0.5% FBS) or calculate the "free fraction" using equilibrium dialysis to normalize your data.[1]

Q: Can I use this compound in cell-based assays? A: Yes, but you must account for permeability. The charged carboxylate (COO-) resists passive diffusion across cell membranes.[1]

  • Recommendation: If intracellular target engagement is low, consider synthesizing the methyl ester prodrug of B-ESB.[1] The ester masks the charge, allowing cell entry, where esterases will cleave it back to the active acid.

Q: The compound turns yellow in solution. Is it degrading? A: Likely not. Sulfonamides are generally stable.[1] Yellowing often indicates photo-oxidation of the bromide or trace impurities.

  • Recommendation: Check purity via LC-MS.[1] If the molecular weight peak (Mass ~400 Da) is intact, the color change is likely cosmetic.[1] Store stocks in amber vials at -20°C.

References & Authoritative Grounding

  • Assay Guidance Manual (NIH/NCATS)

    • Chapter: "Assay Interference by Aggregation."

    • Relevance: Defines the mechanism of colloidal aggregation common in hydrophobic sulfonamides.

    • Source:[Link]

  • Assay Guidance Manual (NIH/NCATS)

    • Chapter: "Compound-Mediated Assay Interferences in Homogeneous Proximity Assays."

    • Relevance: Protocols for detecting solubility limits and "hook effects."

    • Source:[Link]

  • Shoichet, B. K. (2006).[1] "Screening in a spirit of haunting."

    • Relevance: The foundational paper establishing that small molecules (like B-ESB) often inhibit enzymes via non-specific sequestration (aggregation) rather than binding.[1]

    • Source:[Link][1]

Sources

Reducing by-product formation during the synthesis of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing by-product formation during the synthesis of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid. Ticket ID: CHEM-SUP-2026-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Part 1: The Mechanistic Logic (The "Why")[2]

To minimize by-products, we must first understand the competitive kinetics occurring in your reaction vessel.[2][3] The synthesis of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid involves the coupling of 3-(chlorosulfonyl)benzoic acid (Electrophile) and 3-bromo-4-ethoxyaniline (Nucleophile).[1][2][3]

The Three Critical Pathways

In a typical sulfonylation, three pathways compete for the sulfonyl chloride (


):
  • The Desired Pathway (Amidation): The aniline attacks the sulfur center, displacing chloride.[3]

    • Rate Dependence: Concentration of unprotonated amine.[3]

  • The Hydrolysis Pathway (By-product A - Sulfonic Acid): Moisture attacks the sulfur center, forming 3-sulfobenzoic acid.[1][2][3]

    • Cause: Wet solvents, high humidity, or slow addition rates in aqueous media.[3]

    • Consequence: Drastic yield loss and "sticky" acidic impurities that are hard to separate from the product.

  • The Bis-Sulfonylation Pathway (By-product B - Bis-sulfonamide): The newly formed sulfonamide product (which is acidic,

    
    ) is deprotonated by the base, creating a sulfonamide anion (
    
    
    
    ).[1][2][3] This anion attacks a second molecule of sulfonyl chloride.
    • Cause: High pH, high temperature, or local excesses of sulfonyl chloride relative to the amine.[3]

Strategic Control Points[3]
  • Solvent Choice: While Schotten-Baumann conditions (aqueous base) are common, they inherently promote Hydrolysis (Pathway 2).[1][3] For strict by-product minimization, anhydrous conditions (DCM/Pyridine or THF/TEA) are superior.[1][3]

  • Stoichiometry: The aniline is electron-rich (ethoxy group) and nucleophilic.[1][2] However, the bromine atom adds steric bulk.[3] You must avoid a large excess of sulfonyl chloride to prevent Bis-sulfonylation.[1][2]

Part 2: Diagnostic & Decision Flowchart

The following diagram illustrates the reaction logic and critical control points (CCPs) to avoid the "Red Zones" of impurity formation.

ReactionPathways Start Start: 3-(Chlorosulfonyl)benzoic acid + 3-Bromo-4-ethoxyaniline Condition_Dry Condition: Anhydrous (DCM/Pyridine) Temp: 0°C Start->Condition_Dry Recommended Condition_Wet Condition: Aqueous (Schotten-Baumann) Temp: RT Start->Condition_Wet High Hydrolysis Risk Product TARGET PRODUCT 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid Condition_Dry->Product Primary Pathway Hydrolysis BY-PRODUCT A 3-Sulfobenzoic acid (Water Soluble) Condition_Dry->Hydrolysis Trace Moisture Condition_Wet->Product Competing Path Condition_Wet->Hydrolysis Major Pathway Intermediate Intermediate: Sulfonamide Anion BisSulf BY-PRODUCT B Bis-sulfonamide (Lipophilic Impurity) Intermediate->BisSulf + Excess Sulfonyl Chloride Product->Intermediate Excess Base / High Temp

Caption: Reaction pathway analysis showing the competition between product formation (Green), hydrolysis (Red), and bis-sulfonylation (Red).[1][3]

Part 3: Optimized Experimental Protocol

This protocol uses anhydrous conditions to virtually eliminate hydrolysis and controls stoichiometry to prevent bis-sulfonylation.[1][2]

Materials
  • Reagent A: 3-(Chlorosulfonyl)benzoic acid (1.0 equiv).[1][2][3] Note: Ensure this is a white solid; yellowing indicates prior decomposition.[1]

  • Reagent B: 3-Bromo-4-ethoxyaniline (1.05 equiv).[1][2][3] Slight excess ensures all sulfonyl chloride is consumed.[2]

  • Base: Pyridine (3.0 equiv).[3] Acts as solvent and acid scavenger.[4]

  • Solvent: Dichloromethane (DCM), Anhydrous.[3]

Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a 2-neck round bottom flask under Nitrogen/Argon flow.

    • Dissolve Reagent B (Aniline) in anhydrous DCM (concentration ~0.2 M).

    • Add Pyridine (3.0 equiv) to the amine solution.

    • Cool the mixture to 0°C using an ice bath. Cooling is critical to suppress bis-sulfonylation.[1][2][3]

  • Addition (15-30 min):

    • Dissolve Reagent A (Sulfonyl Chloride) in a minimal amount of anhydrous DCM or THF.[3]

    • Add Reagent A solution dropwise to the cold amine solution over 30 minutes.[2]

    • Why? Slow addition keeps the concentration of sulfonyl chloride low relative to the amine, favoring mono-sulfonylation over bis-sulfonylation.[1][2]

  • Reaction (2-4 hours):

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Success Indicator: Disappearance of the sulfonyl chloride (usually stays at baseline or hydrolyzes on silica) and formation of a new spot (Product).

  • Workup (Purification by pH Swing):

    • Evaporate DCM/Pyridine under reduced pressure.[2][3]

    • Redissolve residue in 1N NaOH (aq). The product (dianion: carboxylate + sulfonamide anion) and the sulfonic acid byproduct will dissolve. The unreacted aniline will not dissolve efficiently.[2]

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted aniline and any non-acidic impurities (Bis-sulfonamide is often insoluble in base if it lacks the COOH, but here the COOH ensures solubility, making this step tricky.[3] Correction: The bis-sulfonamide has a COOH, so it will also dissolve).[2][3]

    • Acidification: Carefully acidify the aqueous layer with 1N HCl to pH ~3-4 .[1][2]

    • Crucial Separation: The Target Product usually precipitates as a solid at this pH.[2] The Sulfonic Acid byproduct (from hydrolysis) is highly water-soluble and remains in the filtrate.[2]

    • Filter the solid and wash with cold water.[2]

Part 4: Troubleshooting & FAQs

Symptom: Low Yield & "Sticky" Product
Potential CauseDiagnosisCorrective Action
Hydrolysis of Starting Material Starting material smelled acrid (HCl) before use; MP was lower than lit.[1][2][3] value (

).
Purify Reagent A: Wash the solid sulfonyl chloride with cold pentane or recrystallize from dry toluene/hexane if degradation is suspected [1].[2] Store in a desiccator.
Wet Solvents Reaction mixture turned cloudy immediately upon addition.Use Molecular Sieves: Ensure DCM is dried over 4Å molecular sieves for 24h prior to use.[2][3]
Symptom: Impurity at Higher Rf (Bis-sulfonamide)
Potential CauseDiagnosisCorrective Action
High Local Concentration Adding solid sulfonyl chloride directly to the amine solution.[1][2]Dilution: Always add the sulfonyl chloride as a dilute solution dropwise.[2]
Temperature Runaway Reaction became warm during addition.[2][3][5]Cryogenic Control: Maintain 0°C strictly during addition. If the problem persists, cool to -10°C.
Frequently Asked Questions

Q1: Can I use water/acetone (Schotten-Baumann) instead of DCM/Pyridine? A: Yes, but expect lower yields (60-70% vs 85%+).[1][3] If you must use aqueous conditions for green chemistry reasons, use Sodium Carbonate (


)  instead of NaOH.[3][4] NaOH is too strong and promotes bis-sulfonylation.[1][2] Keep the temperature at 0-5°C throughout the addition [2].

Q2: My product is oiling out during acidification. What do I do? A: This is common with ethoxy-substituted aromatics.[1][2]

  • Decant the water.[2]

  • Dissolve the oil in a minimum amount of hot Ethanol.

  • Add water dropwise until turbid.

  • Allow to cool slowly to induce crystallization.[2][3]

Q3: How do I remove the Pyridine smell? A: During the workup, wash the organic phase (if extracting) with 10% Copper(II) Sulfate (


)  solution.[3] The copper coordinates with pyridine (turning the aqueous layer blue) and removes it effectively from the organic layer.[2]

References

  • BenchChem Technical Support. (2025).[3][6] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem Application Notes.[2][3][6] [1][3]

  • MDPI. (2019).[3] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[4][7] Crystals, 9(1),[3] 35. [3]

  • Košak, U., & Gobec, S. (2020).[3][8] A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.[1][2][3] Acta Chimica Slovenica, 67(3), 940-948.[1][3][8]

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - Recent Literature.[1][2][4][9][10][11][12]

Sources

Technical Support Center: Optimizing Bioassay Performance for Biologics with Similar Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing bioassay performance. This resource is designed for researchers, scientists, and drug development professionals working with biologics, particularly when facing the challenges of distinguishing between highly similar compounds such as biosimilars or related drug variants. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guides

This section is organized by common experimental problems. Each issue is broken down into a question-and-answer format to help you diagnose and resolve the challenge at hand.

Issue 1: High Inter-Assay or Inter-Analyst Variability

Question: We are observing significant variability between assay runs and between different analysts. What are the likely causes and how can we mitigate this?

High variability is a common challenge in bioassays, especially cell-based assays, and can often be traced back to subtle inconsistencies in materials and methods.[1][2][3]

  • Cell Handling and Culture Conditions : Cells are a primary source of assay variation.[1][4] Inconsistent cell passage numbers, cell density at seeding, and time from passage to assay can all introduce variability.[5] Phenotypic drift can occur in cell populations over time with repeated passaging, leading to changes in their response.[5]

    • Solution : Standardize your cell culture workflow. Use a consistent cell passage number for all experiments and ensure cells are seeded at the same density.[6] A highly effective method to reduce this variability is to create a large, cryopreserved master cell bank.[4][7] Using these "thaw-and-use" cells ensures that each assay starts with a consistent cell population, much like a standard reagent.[5]

  • Reagent Preparation and Handling : Inconsistencies in reagent preparation, storage, and handling can lead to significant variability.

    • Solution : Ensure all reagents are properly stored and equilibrated to the assay temperature before use.[8] Pay close attention to the preparation of standard curves and controls. Any errors in these steps will be propagated throughout the assay. Automated liquid handling systems can also reduce variability introduced by manual pipetting.[9]

  • Analyst Technique : Minor differences in technique between analysts, such as pipetting methods or incubation times, can contribute to variability.

    • Solution : Develop and strictly adhere to detailed Standard Operating Procedures (SOPs). Provide thorough training for all analysts to ensure consistency in execution. Regular proficiency testing can also help identify and correct for any deviations in technique.

Experimental Workflow: Implementing a Standardized Cell Seeding Protocol

G cluster_0 Cell Bank Preparation cluster_1 Assay Seeding Protocol Master Cell Bank Master Cell Bank Working Cell Bank Working Cell Bank Master Cell Bank->Working Cell Bank Thaw & Expand Thaw Vial Thaw Vial Working Cell Bank->Thaw Vial Start of Experiment Cell Count & Viability Cell Count & Viability Thaw Vial->Cell Count & Viability Dilute to Seeding Density Dilute to Seeding Density Cell Count & Viability->Dilute to Seeding Density Plate Cells Plate Cells Dilute to Seeding Density->Plate Cells Incubate Overnight Incubate Overnight Plate Cells->Incubate Overnight Proceed with Bioassay Proceed with Bioassay Incubate Overnight->Proceed with Bioassay

Caption: Standardized cell seeding workflow.

Issue 2: Poor Assay Specificity and Cross-Reactivity

Question: Our bioassay is showing a response to a structurally similar but functionally distinct compound. How can we improve the specificity of our assay?

Assay specificity is crucial when dealing with biologics that have similar structures, such as biosimilars or different isoforms of a protein.[10]

  • Mechanism of Action (MoA)-Reflective Assay Design : The most effective way to ensure specificity is to design a bioassay that measures the specific biological activity of the drug.[9][11] For example, if your biologic is a monoclonal antibody that blocks a receptor-ligand interaction, a cell-based assay that measures the downstream signaling of that receptor will be more specific than a simple binding assay.[9]

    • Solution : Move beyond simple binding assays. Develop a functional assay that interrogates the specific MoA of your biologic. This could be a cell proliferation assay, a reporter gene assay, or an assay that measures the secretion of a specific cytokine.[12]

  • Reagent Selection : The antibodies and other reagents used in your assay can be a source of cross-reactivity.

    • Solution : Carefully screen and select reagents for their specificity to your target molecule. For immunoassays, consider using a pair of monoclonal antibodies that bind to different epitopes on the target molecule. This "sandwich" approach can significantly improve specificity.

  • Sample Matrix Interference : Components in the sample matrix can sometimes mimic the response of the analyte, leading to a false-positive signal.[13]

    • Solution : Perform specificity experiments by spiking in structurally similar molecules into the sample matrix and observing the response. If interference is observed, you may need to optimize the sample dilution or use a different sample preparation method.

Signaling Pathway: MoA-Reflective Bioassay for a Receptor Antagonist

G cluster_0 Normal Signaling cluster_1 Inhibition by Biologic Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Biologic Biologic Receptor_Blocked Receptor Biologic->Receptor_Blocked Binds & Blocks No_Signaling Signaling Blocked Receptor_Blocked->No_Signaling No_Response No Response No_Signaling->No_Response

Caption: MoA-reflective bioassay concept.

Issue 3: Matrix Effects Compromising Assay Accuracy

Question: We are seeing inconsistent recovery and non-parallel dose-response curves between our standard curve and our samples. Could this be due to matrix effects, and what should we do?

Matrix effects are a significant challenge in bioanalytical assays and occur when components in the biological sample interfere with the measurement of the analyte.[13][14][15] This can lead to either an underestimation (suppression) or overestimation (enhancement) of the true concentration.[15][16]

  • Identifying Matrix Effects : The hallmark of matrix effects is a lack of parallelism between the dose-response curve of the standard (typically in a clean buffer) and the serially diluted sample.

    • Solution : Conduct a parallelism assessment. This involves comparing the dose-response curves of the reference standard and the test sample. If the curves are not parallel, it indicates that the sample matrix is influencing the assay response.

  • Mitigating Matrix Effects :

    • Sample Dilution : The simplest approach is to dilute the sample to a point where the interfering components are no longer at a concentration that affects the assay.[14] However, this may compromise the sensitivity of the assay.

    • Matrix Matching : Prepare the standard curve in the same biological matrix as the samples. This can be challenging if the matrix itself contains endogenous levels of the analyte.

    • Sample Pre-treatment : Techniques like solid-phase extraction (SPE) can be used to remove interfering substances from the sample before analysis.[17]

Data Presentation: Impact of Matrix Effects on Dose-Response Curves
DilutionStandard Curve (OD)Sample in Matrix (OD)
1:22.01.5
1:41.51.0
1:81.00.6
1:160.50.3
1:320.20.1

This table illustrates a typical scenario of signal suppression due to matrix effects, where the optical density (OD) readings for the sample are consistently lower than the standard curve.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key considerations when developing a potency assay for a biosimilar product?

When developing a potency assay for a biosimilar, the primary goal is to demonstrate functional comparability to the reference innovator product.[18] This requires a highly robust and sensitive assay that is stability-indicating. Key considerations include:

  • MoA-Reflectivity : The assay must reflect the biological mechanism of action of the product.[11][12] For complex biologics with multiple MoAs, a matrix of assays may be necessary.[19]

  • Assay Format : Cell-based assays are often preferred as they can provide a more holistic measure of biological activity compared to simpler binding assays.[7]

  • Reference Standard : A well-characterized reference standard of the innovator product is essential for establishing comparability.

  • Comparability Studies : Extensive comparability studies must be performed to demonstrate that the biosimilar has similar functional attributes to the reference product.[18][20]

Q2: What are the regulatory expectations for bioassay validation?

Regulatory agencies like the FDA and EMA have specific guidelines for bioanalytical method validation.[21][22][23] While the specific requirements may vary depending on the phase of drug development, a validated bioassay must be demonstrated to be accurate, precise, specific, and robust.[24][25] Key validation parameters include:

  • Accuracy : The closeness of the measured value to the true value.

  • Precision : The degree of scatter between a series of measurements. This is typically assessed at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory).

  • Specificity : The ability of the assay to measure the analyte of interest in the presence of other components.

  • Linearity and Range : The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness : The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Q3: How can we improve the robustness of our cell-based bioassay?

Improving the robustness of a cell-based assay involves identifying and controlling sources of variability.

  • Design of Experiments (DoE) : Use DoE to systematically evaluate the impact of different assay parameters (e.g., cell seeding density, incubation times, reagent concentrations) on the assay performance.[11][26] This allows you to identify the optimal conditions and establish acceptable ranges for each parameter.

  • Standardize Reagents : Use qualified and well-characterized reagents. For critical reagents like cells and antibodies, establish a robust qualification and inventory management system.

  • Automation : Automating liquid handling and other procedural steps can significantly reduce variability and improve reproducibility.[9]

  • System Suitability Tests : Implement system suitability tests to monitor the performance of the assay over time and ensure that it is performing as expected before analyzing samples.[9]

References

  • Taylor & Francis. (2014, May 16). Full article: Matrix Effect in Ligand-Binding Assay: The Importance of Evaluating Emerging Technologies. Retrieved from [Link]

  • BEBPA. Tech Briefing: Potency Assays for Biosimilar Products. Retrieved from [Link]

  • Immunogenicity and Bioassay Summit. Optimizing Bioassays for Biologics. Retrieved from [Link]

  • Charles River Laboratories. Biological Assay Development. Retrieved from [Link]

  • Sword Bio. (2025, November 4). Overcoming Matrix Interference in Plate-Based Immunoassays. Retrieved from [Link]

  • InfinixBio. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Retrieved from [Link]

  • BioProcess International. (2016, January 13). Accelerating Biologic and Biosimilar Drug Development: Ready-to-Use, Cell-Based Assays for Potency and Lot-Release Testing. Retrieved from [Link]

  • Eurofins Scientific. (2024, May 11). Biosimilar Potency Assays. Retrieved from [Link]

  • Eurofins US. Biosimilar Potency Assays. Retrieved from [Link]

  • BioProcess International. (2017, April 11). Evolving Bioassay Strategies for Therapeutic Antibodies: Essential Information for Proving Biosimilarity. Retrieved from [Link]

  • YouTube. (2020, January 17). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. Retrieved from [Link]

  • Reaction Biology. Bioassay and Potency Testing. Retrieved from [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Taylor & Francis Online. (2019, August 5). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]

  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]

  • Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]

  • Charles River. Cell-Based Bioassays for Biologics. Retrieved from [Link]

  • NCATS Toolkit. Bioassays. Retrieved from [Link]

  • BioAssay Systems. Troubleshooting. Retrieved from [Link]

  • Creative Biolabs. Bioassay Services. Retrieved from [Link]

  • Journal of Applied Bioanalysis. Regulatory Perspective On Bioassay Implementation Strategies For Potency Evaluation Of Biopharmaceuticals. Retrieved from [Link]

  • PMC. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Retrieved from [Link]

  • Mettler Toledo. Sources of Variability in Cell Based Assays | Download the White Paper. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Essentials in Bioassay Development. Retrieved from [Link]

  • BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]

  • PMC. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Retrieved from [Link]

  • Quantics Biostatistics. (2024, January 17). Bioassay Optimisation: Save time, Save Money. Retrieved from [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • Altasciences Blog. Four Key Steps to Optimizing a Large Molecule Bioanalytical Program. Retrieved from [Link]

  • CASSS. (2024, April 16). Regulatory Considerations of Bioassay Lifecycle Management For Biologics. Retrieved from [Link]

  • European Union. (2011, July 21). Guideline Bioanalytical method validation - EMA. Retrieved from [Link]

  • Immunogenicity and Bioassay Summit. Optimizing Bioassays for Biologics. Retrieved from [Link]

  • Quantics Biostatistics. (2025, August 19). Why Bioassay Validation Is Getting Harder—And What You Can Do About It. Retrieved from [Link]

  • PMC. (2024, April 30). Regulatory considerations in the design, development and quality of monoclonal antibodies and related products for the diagnosis and treatment of cancer. Retrieved from [Link]

  • European Medicines Agency (EMA). (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency (EMA). Biological guidelines. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.